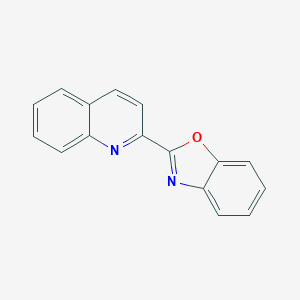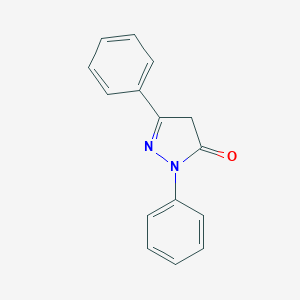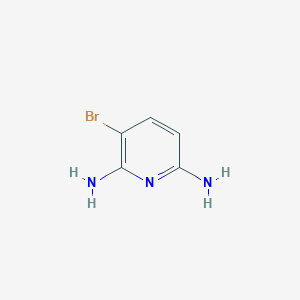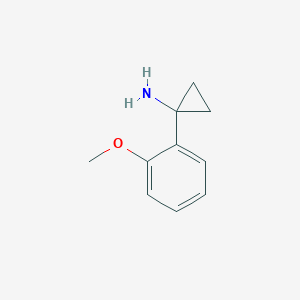
1-(2-Methoxyphenyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)cyclopropanamine is a chemical compound with the empirical formula C10H13NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)cyclopropanamine can be represented by the SMILES stringNC1(CC1)C(C=CC=C2)=C2OC . The InChI key for this compound is OLNNGMGXTFSLEW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-(2-Methoxyphenyl)cyclopropanamine has a molecular weight of 163.22 g/mol . It has a boiling point of 267°C at 760 mmHg and a density of 1.1±0.1 g/cm3 . The flash point is 119.5±18.6 °C .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Detection
1-(2-Methoxyphenyl)cyclopropanamine and related compounds have been the subject of analytical studies. For instance, methods have been developed for their characterization using techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These studies are crucial for identifying the presence of such compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Synthesis and Chemical Properties
The chemical synthesis of related phenylcyclopropylamines has been explored for creating analogues of neurotransmitters like histamine and tryptamine. These synthesized compounds are known to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential impact on brain chemistry (Faler & Joullié, 2007).
Pharmacological Profile
Compounds similar to 1-(2-Methoxyphenyl)cyclopropanamine have been examined for their binding affinities to various receptors, including the glutamate NMDA receptor and the serotonin transporter. Understanding these affinities is essential for determining the potential psychotomimetic effects and interactions with other neurological pathways (Roth et al., 2013).
Neurochemical Impact
Studies on the neurochemical impact of methoxetamine, a ketamine analogue and structurally similar to 1-(2-Methoxyphenyl)cyclopropanamine, reveal its influence on neurotransmitters such as dopamine and serotonin in the brain. This research is pivotal in understanding the hallucinogenic and schizophrenia-like symptoms associated with its consumption (Fuchigami et al., 2015).
Potential Therapeutic Applications
Cyclopropanamine compounds, including those with structures related to 1-(2-Methoxyphenyl)cyclopropanamine, have been investigated for their potential use in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These compounds target specific enzymes like lysine-specific demethylase, which plays a role in gene expression regulation (Blass, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNGMGXTFSLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514345 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)cyclopropanamine | |
CAS RN |
503417-32-1 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

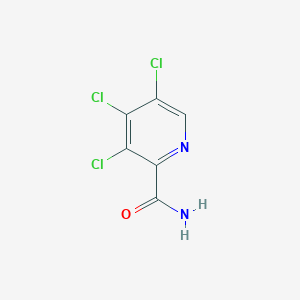


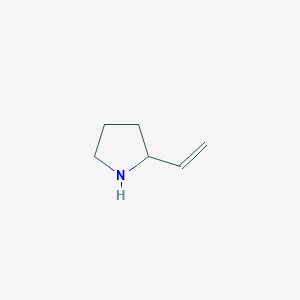


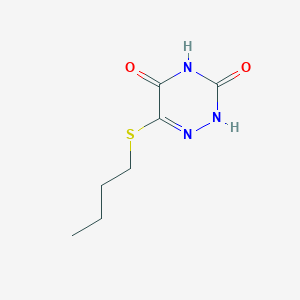
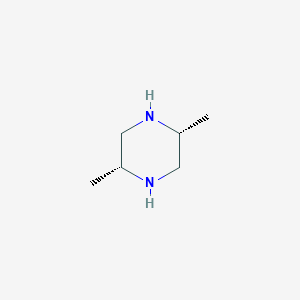
![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)
